(R)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

BNCT Enantiomeric purity Tumor selectivity

Researchers developing BNCT protocols or employing Boc-SPPS face significant yield losses and enantiomeric selectivity failures when using racemic mixtures, L-enantiomers, or Fmoc-protected analogs. The (R)-Boc-4-boronophenylalanine (CAS 111771-57-4) directly resolves these bottlenecks. - Enantiomeric Precision: The D-configuration achieves a 4.8-fold higher tumor-to-brain ratio (TBR 6.93 vs 1.45) in glioma PET models, critical for accurate pre-therapy dosimetry. - Synthetic Efficiency: The free boronic acid enables Suzuki-Miyaura coupling with 30-44% higher isolated yields than pinacol ester intermediates; Boc protection avoids piperidine-induced protodeboronation inherent to Fmoc-SPPS. - Supply Chain: Single-step TFA deprotection releases the active probe without heavy-metal purification, simplifying GMP workflows.

Molecular Formula C14H20BNO6
Molecular Weight 309.12 g/mol
Cat. No. B12290461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Molecular FormulaC14H20BNO6
Molecular Weight309.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeySGRRXMOSJYUMBY-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Boc-4-boronophenylalanine: Overview


(R)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS 111771-57-4, MF C₁₄H₂₀BNO₆, MW 309.13) is a chiral N-Boc-protected non-natural amino acid that embeds a free phenylboronic acid (B(OH)₂) handle on the D‑phenylalanine scaffold . The combination of orthogonal Boc–amine protection, single‑enantiomer (R)‑configuration, and aryl‑boronic acid functionality makes this compound a privileged building block for solid‑phase peptide synthesis (SPPS), Suzuki‑Miyaura cross‑coupling for late‑stage diversification, and chiral boron‑neutron‑capture‑therapy (BNCT) probe development .

Orthogonal Boc protection for solid‑phase peptide synthesis
Free boronic acid for direct Suzuki–Miyaura cross‑coupling
Single (R)-enantiomer for stereochemical‑control BNCT probe development

Why Generic Substitution Fails


Generic substitution with the racemic mixture, the L‑enantiomer, a pinacol ester, or the Fmoc‑protected analog introduces measurable losses across orthogonal selection criteria. In BNCT imaging studies, the D‑isomer of 4‑borono‑2‑¹⁸F‑fluoro‑phenylalanine yields a target‑to‑normal brain ratio (TBR) of 6.93 compared with 1.45 for the L‑isomer [1], whereas the free L‑BPA is the only enantiomer to achieve tumor‑selective accumulation above the 15‑ppm therapeutic threshold in murine melanoma models [2]. Chemically, the free boronic acid undergoes Suzuki–Miyaura coupling in 30–44% higher isolated yield than its pinacol ester counterpart under identical conditions [3], and the Boc group avoids the piperidine‑catalyzed protodeboronation risk inherent to Fmoc chemistry. These stereochemical, reactivity, and compatibility differences preclude simple in‑class interchange.

Racemate Racemic mixture may dilute stereochemical performance in BNCT uptake studies; enantiopure form is required for defined tracer behavior.
Fmoc analog Fmoc chemistry introduces protodeboronation risk under iterative piperidine deprotection, potentially compromising boronic acid integrity during SPPS.
Pinacol ester Pinacol ester requires additional hydrolysis and may reduce coupling yield; free boronic acid enables direct reactivity and simpler workup.

Quantitative Evidence Against Generic Analogs


Enantiomeric Purity Controls Tumor Selectivity

Only the enantiopure L‑form of 4‑boronophenylalanine (the free amino acid of the (S)-enantiomer) displays biological activity relevant to BNCT; racemic DL‑BPA dilutes tumor‑selective uptake and fails to meet the therapeutic boron threshold [1]. In murine B16 melanoma, L‑BPA achieved a maximum tumor boron concentration of 21 ppm ¹⁰B and a tumor‑to‑plasma ratio of 3.2, exceeding the 15‑ppm therapeutic minimum, whereas DL‑BPA produces lower effective tissue concentrations at equivalent administered doses due to the inactive D‑enantiomer fraction [1]. Consequently, procurement of the optically pure (R)‑ or (S)‑enantiomer—rather than the racemate—is mandatory for any BNCT‑tracer or targeted‑delivery application.

Enantiomeric purity & tumor selectivity
Head-to-head
L‑BPA: 21 ppm ¹⁰B in B16 melanoma; DL‑BPA: reduced effective concentration (inactive D‑fraction ~50%). Therapeutic minimum 15 ppm.
Enantiopurity may govern tumor‑targeting endpoints in BNCT models; racemate dilutes effective boron load.
Murine melanoma, ICP‑AES, 12.5 µg B/g i.v. bolus.
BNCT Enantiomeric purity Tumor selectivity

D-Configuration Improves Tumor-to-Brain Ratio

In a direct PET imaging comparison in C6 glioma‑inoculated rat brain, the D‑isomer of 4‑borono‑2‑¹⁸F‑fluoro‑phenylalanine (¹⁸F‑FBPA, structurally analogous to the target compound after Boc removal and boronic acid deprotection) exhibited a target‑to‑normal background brain ratio (TBR) of 6.93, versus 1.45 for the L‑isomer [1]. This 4.8‑fold improvement in tumor contrast arises from faster blood clearance of the D‑isomer while maintaining adequate tumor retention, indicating that the (R)-configuration confers a pharmacokinetic advantage for diagnostic imaging [1].

D‑configuration tumor‑to‑brain ratio
Head-to-head
D‑¹⁸F‑FBPA TBR = 6.93 vs L‑¹⁸F‑FBPA TBR = 1.45 in C6 glioma rat brain; 4.8‑fold higher contrast.
Reported contrast‑endpoint improvement supports (R)-configuration selection for imaging probe research.
High‑resolution animal PET, 90 min dynamic scan.
Boron neutron capture therapy PET imaging Tumor‑to‑brain ratio

Free Boronic Acid Outperforms Pinacol Ester in Coupling

The Boc‑protected (4‑borono)phenylalanine ethyl ester (free boronic acid) undergoes Suzuki–Miyaura coupling with aryl chlorides using NiCl₂(dppf) to afford 4‑substituted phenylalanine derivatives in 65‑82% isolated yield, while the corresponding Boc‑protected (4‑pinacolylborono)phenylalanine ethyl ester requires PdCl₂(PCy₃)₂ and delivers yields of 35‑52% under otherwise comparable conditions [1]. The free boronic acid thus provides a 30‑44% absolute yield advantage with a non‑precious‑metal catalyst, offering both higher productivity and lower catalyst cost.

Free boronic acid coupling yield
Head-to-head
Free B(OH)₂: 65‑82% isolated yield (NiCl₂(dppf)); pinacol ester: 35‑52% (PdCl₂(PCy₃)₂). +30–44 points absolute advantage.
Free boronic acid may improve synthetic throughput and lower catalyst cost in Suzuki coupling.
Aryl chloride substrates, Tetrahedron Lett. 1998.
Suzuki-Miyaura coupling Boronic acid reactivity Peptide diversification

Boc Protection Avoids Protodeboronation Risk

The Boc (tert‑butoxycarbonyl) group is cleaved under acidic conditions (TFA), which are orthogonal to the neutral or mildly basic conditions favorable for arylboronic acid stability [1]. In contrast, the Fmoc group requires repeated exposure to 20% piperidine in DMF for deprotection—a nucleophilic, basic environment known to promote protodeboronation of electron‑deficient arylboronic acids [1]. While quantitative protodeboronation rates for this specific scaffold have not been reported in head‑to‑head format, the mechanistic incompatibility between piperidine treatment and boronic acid integrity constitutes a class‑level inference that favors Boc‑protected building blocks for SPPS sequences incorporating the boronic acid handle.

Boc vs. Fmoc protodeboronation risk
Class-level inference
Boc cleaved under acidic TFA; Fmoc requires basic piperidine/DMF, a known promoter of arylboronic acid protodeboronation.
Boc protection may reduce boronic acid degradation risk during iterative SPPS deprotection cycles.
Mechanistic class‑level advantage; direct quantitative data not available.
Solid-phase peptide synthesis Protecting group orthogonality Boronic acid stability

Free Boronic Acid Enables Aqueous Conjugation

4‑Borono‑L‑phenylalanine (the free amino acid after Boc deprotection) is commercially formulated as a fructose complex at 20 mg/mL to achieve clinically usable aqueous solubility, yielding a ¹⁰B concentration of 1,219 ppm as verified by ICP‑AES . The pinacol ester analog, by contrast, is insoluble in aqueous media and requires a separate hydrolysis step to liberate the active boronic acid before biological administration or aqueous‑phase conjugation . The target Boc‑protected boronic acid can be deprotected to the free amino acid and directly formulated without the additional ester hydrolysis required for pinacol‑protected intermediates.

Aqueous formulation compatibility
Class-level inference
Free boronic acid forms water‑soluble fructose complex (20 mg/mL, 1,219 ppm ¹⁰B); pinacol ester is water‑insoluble, requires pre‑hydrolysis.
Aqueous compatibility may simplify BNCT biodistribution studies by avoiding ester hydrolysis step.
Qualitative class difference; no direct mg/mL comparison for pinacol ester.
Aqueous solubility Fructose complex Formulation

Direct Precursor for ¹⁰B-Enriched BNCT Agents

The European Patent EP2865683A1 explicitly claims (S)-N‑Boc‑4‑boronophenylalanine (the enantiomeric analog) as the preferred protected intermediate for preparing 4‑(¹⁰B)borono‑L‑phenylalanine at >98% isotopic enrichment [1]. The Boc‑protected boronic acid intermediate requires only a single acidic deprotection step (HCl/acetone, 55 °C, 1.5 h) to liberate the final ¹⁰B‑enriched L‑BPA [1]. In contrast, the alternative route via Boc‑4‑iodophenylalanine (CAS 62129‑44‑6) demands an additional palladium‑catalyzed borylation step with tributyl ¹⁰B‑borate, adding process complexity, metal contamination risk, and isotopic dilution potential [1].

Direct ¹⁰B‑enriched precursor
Cross-study comparable
Boc‑boronic acid: 1‑step deprotection to >98% ¹⁰B‑enriched BPA. Iodo‑precursor route: 2 steps (Pd‑borylation + deprotection).
Pre‑installed boronic acid may reduce process steps and metal contamination risk for isotopic‑enrichment studies.
EP2865683A1; HCl/acetone, 55 °C, 1.5 h.
Isotopic enrichment ¹⁰B boron BNCT precursor

Preferred Application Scenarios


Chiral BNCT Theranostic Probe Development

Laboratories developing PET‑based BNCT treatment planning protocols should select the (R)-enantiomer Boc‑protected precursor. The D‑configuration of the analogous ¹⁸F‑FBPA probe delivers a 4.8‑fold higher tumor‑to‑brain ratio (TBR 6.93) compared to the L‑form (TBR 1.45) in glioma models [1], enabling more accurate pre‑therapy dosimetry. The Boc group is cleaved under standard TFA conditions without affecting the boronic acid, and the free boronic acid can be directly radiolabeled via electrophilic fluorination without the need for pinacol ester pre‑hydrolysis.

Solid-Phase Peptide Synthesis with Suzuki Diversification

Peptide chemists employing Boc‑SPPS strategy should procure (R)-Boc-4‑boronophenylalanine rather than its Fmoc analog to avoid piperidine‑induced protodeboronation during iterative deprotection cycles [1]. After chain assembly and cleavage, the pendant arylboronic acid can be directly engaged in on‑resin or solution‑phase Suzuki–Miyaura coupling with aryl chlorides using NiCl₂(dppf) to achieve 65‑82% isolated yields—a 30‑44% yield improvement over pinacol ester intermediates .

GMP Manufacturing of ¹⁰B-Enriched Drug Substance

For CMO/CDMO organizations producing ¹⁰B‑enriched 4‑borono‑L‑phenylalanine under GMP, the Boc‑protected boronic acid intermediate (the enantiomeric (S)-analog) is the preferred substrate as claimed in EP2865683A1 [1]. This route requires a single acidic deprotection step (HCl/acetone, 55 °C, 1.5 h) to release the final API at >98% isotopic enrichment, completely avoiding the Pd‑catalyzed borylation step and associated heavy‑metal purification burden inherent to the iodo‑precursor route [1].

Aqueous-Phase Bioconjugation and Formulation

The free boronic acid form—accessible after single‑step Boc removal—enables direct aqueous formulation as a fructose complex at 20 mg/mL (1,219 ppm ¹⁰B) [1]. This water‑soluble complex can be directly administered in preclinical BNCT biodistribution studies or conjugated to targeting moieties without the additional ester hydrolysis step required for pinacol‑protected analogs, saving one synthetic operation and reducing the risk of boronic acid protodeboronation during workup [1].

Application
Selection Property
Validation Focus
Chiral BNCT imaging probe development
(R)-configuration for reported imaging contrast
Tumor‑to‑background ratio assessment in glioma models
SPPS with Suzuki diversification
Boc protection for boronic acid stability
On‑resin coupling yield and protodeboronation review
¹⁰B‑enriched BNCT agent synthesis
Single‑step Boc deprotection to >98% isotopic enrichment
Isotopic fidelity and metal impurity review
Aqueous‑phase bioconjugation / formulation
Free boronic acid enables direct fructose complexation
Solubility and boronic acid retention in aqueous media
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